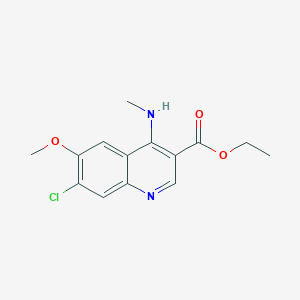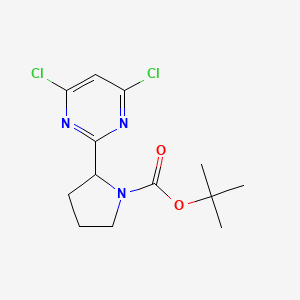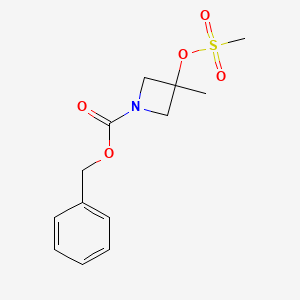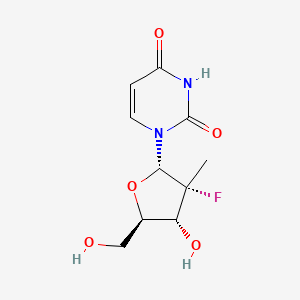
Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a nitro group and a tetrahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide typically involves the following steps:
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety is synthesized via hydrogenation of isoquinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Coupling Reaction: The final step involves coupling the nitrobenzamide with the tetrahydroisoquinoline moiety under basic conditions, often using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline using oxidizing agents like selenium dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium carbonate.
Oxidation: Selenium dioxide.
Major Products
Reduction: 4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Isoquinoline derivatives.
科学研究应用
4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).
Biological Studies: The compound is used in biological assays to study its effects on cell cycle regulation and apoptosis.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
作用机制
The mechanism of action of 4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide: A reduced form with an amino group instead of a nitro group.
N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide: Lacks the nitro group, providing a basis for comparison in terms of reactivity and biological activity.
Uniqueness
4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a valuable compound for further research and development .
属性
CAS 编号 |
36918-77-1 |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC 名称 |
4-nitro-N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C16H15N3O3/c20-16(12-5-7-13(8-6-12)19(21)22)18-15-14-4-2-1-3-11(14)9-10-17-15/h5-10H,1-4H2,(H,17,18,20) |
InChI 键 |
LWHMKTKJVCNHSO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CN=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)




![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)

![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)


![(4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate](/img/structure/B11831960.png)

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
![(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11831979.png)
